molecular formula C14H22N2O4S B6997489 N-[4-(aminomethyl)oxan-4-yl]-4-(methoxymethyl)benzenesulfonamide

N-[4-(aminomethyl)oxan-4-yl]-4-(methoxymethyl)benzenesulfonamide

Cat. No.: B6997489
M. Wt: 314.40 g/mol
InChI Key: OKSWYWMPWISJEC-UHFFFAOYSA-N
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Description

N-[4-(aminomethyl)oxan-4-yl]-4-(methoxymethyl)benzenesulfonamide is a complex organic compound with various potential applications. Its structure includes an oxane ring, a benzene ring, and sulfonamide and methoxymethyl groups, contributing to its unique chemical properties.

Properties

IUPAC Name

N-[4-(aminomethyl)oxan-4-yl]-4-(methoxymethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-19-10-12-2-4-13(5-3-12)21(17,18)16-14(11-15)6-8-20-9-7-14/h2-5,16H,6-11,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSWYWMPWISJEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)S(=O)(=O)NC2(CCOCC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions: Synthesizing N-[4-(aminomethyl)oxan-4-yl]-4-(methoxymethyl)benzenesulfonamide typically involves multi-step organic reactions

Industrial production methods: In industrial settings, high-yield synthesis might involve automated batch reactors where temperature, pressure, and reaction time are optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of reactions it undergoes: This compound can undergo various reactions, including oxidation, reduction, and substitution. Its reactivity is influenced by the functional groups present.

Common reagents and conditions: Reagents such as strong acids (for sulfonation), bases, and catalysts (for reduction) are commonly used. Conditions vary but often include controlled temperatures and inert atmospheres to prevent undesired side reactions.

Major products formed: Reaction with oxidizing agents may yield sulfonic acid derivatives, while reductive reactions could lead to desulfonation or the modification of the benzene ring.

Scientific Research Applications

N-[4-(aminomethyl)oxan-4-yl]-4-(methoxymethyl)benzenesulfonamide is widely used in:

  • Chemistry: As an intermediate in organic synthesis.

  • Biology: To probe enzymatic activities due to its potential inhibitory effects.

  • Industry: Used in the synthesis of specialty chemicals and materials due to its unique reactivity and stability.

Mechanism of Action

This compound exerts its effects through interactions with molecular targets such as enzymes. It may inhibit enzymatic activity by binding to the active site or through allosteric modulation, affecting biochemical pathways.

Comparison with Similar Compounds

Compared to other sulfonamides or oxane derivatives, N-[4-(aminomethyl)oxan-4-yl]-4-(methoxymethyl)benzenesulfonamide stands out due to its unique combination of functional groups, enhancing its versatility and specificity in reactions and applications.

Similar compounds include:

  • N-(4-aminophenyl)oxane

  • 4-(methoxymethyl)benzenesulfonamide

  • Amino-substituted oxanes

Hope this gave you a deep dive into this fascinating compound!

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